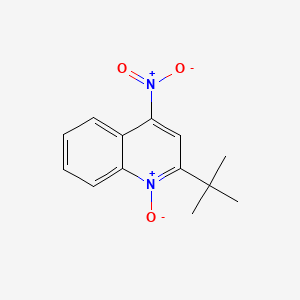
3-Chloro-2,2,4,4-tetramethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,2,4,4-tetramethylpentane is an organic compound with the molecular formula C₉H₁₉Cl It is a chlorinated derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a chlorine atom attached to the third carbon in the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,4,4-tetramethylpentane typically involves the chlorination of 2,2,4,4-tetramethylpentane. This reaction can be carried out using chlorine gas in the presence of light, which initiates the free radical chlorination process. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Catalyst: Ultraviolet light or a radical initiator such as benzoyl peroxide.
Solvent: Often conducted in the absence of a solvent, but inert solvents like carbon tetrachloride can be used.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and exposure to light.
Safety measures: Proper ventilation and handling protocols to manage chlorine gas and prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,2,4,4-tetramethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or ethers depending on the nucleophile.
Elimination: Formation of 2,2,4,4-tetramethylpent-2-ene.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of 2,2,4,4-tetramethylpentane.
Applications De Recherche Scientifique
3-Chloro-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,2,4,4-tetramethylpentane involves its reactivity due to the presence of the chlorine atom. The chlorine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylpentane: The parent hydrocarbon without the chlorine atom.
3-Bromo-2,2,4,4-tetramethylpentane: A brominated analog with similar reactivity.
3-Iodo-2,2,4,4-tetramethylpentane: An iodinated analog with higher reactivity due to the larger atomic radius of iodine.
Uniqueness
3-Chloro-2,2,4,4-tetramethylpentane is unique due to its specific reactivity profile, which is influenced by the chlorine atom. This makes it a valuable compound for targeted chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
29728-48-1 |
|---|---|
Formule moléculaire |
C9H19Cl |
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
3-chloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3 |
Clé InChI |
WRASWDISMFYAIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


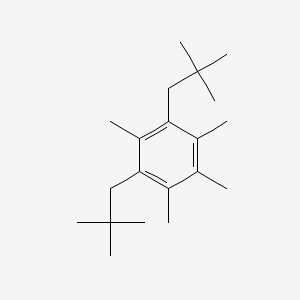
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)

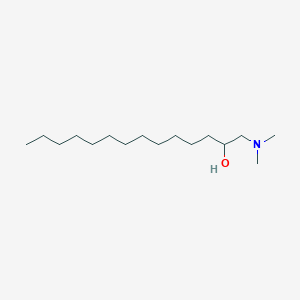
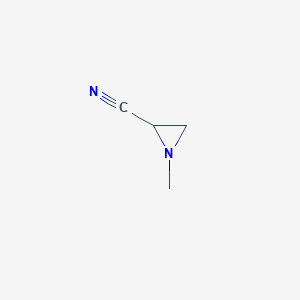
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
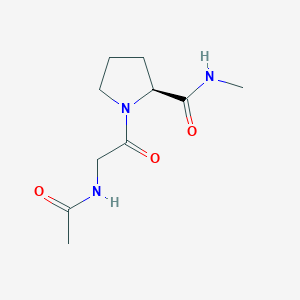


![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
